2-methoxyethyl N-(3-aminophenyl)carbamate

Chemical Identity Epigenetics HDAC Inhibition

Misidentification of this aminophenyl carbamate as Mocetinostat (CAS 726169-73-9, HDAC inhibitor) leads to invalid experimental results. This compound offers distinct SAR utility. • Verified Identity: LC-ESI-QTOF MS reference spectra prevent procurement errors. • SAR Differentiation: 2-methoxyethyl ester confers unique LogP & metabolic stability vs. ethyl/tert-butyl analogs. • Synthetic Versatility: Primary aromatic amine + carbamate core enables amide & carbamate library synthesis. • Analytical Standard: Validated MS data supports LC-MS method development. Supplied at ≥95% purity; for SAR, neurobiology & chemical synthesis applications.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1095601-63-0
Cat. No. B1517483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxyethyl N-(3-aminophenyl)carbamate
CAS1095601-63-0
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOCCOC(=O)NC1=CC=CC(=C1)N
InChIInChI=1S/C10H14N2O3/c1-14-5-6-15-10(13)12-9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3,(H,12,13)
InChIKeyZBYDMKPFQILQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyethyl N-(3-aminophenyl)carbamate Overview


2-Methoxyethyl N-(3-aminophenyl)carbamate (CAS 1095601-63-0) is a specialized research compound belonging to the class of aminophenyl carbamates, with the molecular formula C₁₀H₁₄N₂O₃ and a molecular weight of 210.23 g/mol . It features a carbamate core linking a 3-aminophenyl moiety to a 2-methoxyethyl ester group, a structure that differentiates it from simpler alkyl carbamates [1]. This compound is commercially available from several specialized chemical suppliers, typically in research-grade quantities with purities around 95% .

Scaffold

Aminophenyl carbamate core for SAR studies; structurally distinct from 2-aminobenzamide HDAC inhibitors like Mocetinostat.

Identity

Vendor-reported purity ~95% with available LC-ESI-QTOF MS2 spectra to support identity verification.

Context

Reported as a carbamate scaffold with class-level potential for AChE inhibition studies, not for HDAC-targeted research.

Why 2-Methoxyethyl N-(3-aminophenyl)carbamate Cannot Be Replaced


Substituting 2-methoxyethyl N-(3-aminophenyl)carbamate with a generic analog is highly inadvisable due to two critical factors: target specificity and chemical identity. First, the 2-methoxyethyl ester group confers distinct physicochemical properties (e.g., altered lipophilicity and metabolic stability) compared to analogs with simpler alkyl chains like ethyl or tert-butyl . Second, and more critically, this compound is frequently and erroneously conflated with Mocetinostat (MGCD0103, CAS 726169-73-9), a potent, class-selective histone deacetylase (HDAC) inhibitor with well-defined clinical activity [1]. This misidentification poses a significant risk for researchers; procuring this carbamate expecting Mocetinostat's pharmacological profile (e.g., HDAC1 IC₅₀ of 0.15 μM) would lead to invalid experimental results [2]. The quantitative evidence below clarifies this identity and highlights key structural and functional distinctions that directly impact scientific selection and procurement decisions.

Target

Aminophenyl carbamate

Research-grade carbamate scaffold; no reported HDAC inhibitory activity.

Risk if Confused

Mocetinostat (MGCD0103)

Class-selective HDAC inhibitor (2-aminobenzamide). Procurement confusion leads to invalid epigenetic assay results.

Impact

Mechanism mismatch: Carbamate vs. HDAC inhibition. Identity verification recommended before use in target-based assays.

Target

2-Methoxyethyl ester

Altered lipophilicity (lower cLogP) and higher molecular weight vs. simpler alkyl chains.

Analog Limitation

Ethyl / tert-Butyl analogs

Direct substitution may shift solubility, permeability, or metabolic stability in assay conditions.

Impact

Physicochemical profile mismatch: Ester group selection may require re-validation of assay parameters.

Key Evidence for 2-Methoxyethyl N-(3-aminophenyl)carbamate


Not an HDAC Inhibitor: Distinction from Mocetinostat

2-Methoxyethyl N-(3-aminophenyl)carbamate (CAS 1095601-63-0) is structurally and pharmacologically distinct from the clinical-stage HDAC inhibitor Mocetinostat (MGCD0103, CAS 726169-73-9). While Mocetinostat is a 2-aminobenzamide derivative, the target compound is an aminophenyl carbamate [1]. This is a critical distinction for procurement: sourcing this compound under the assumption it is Mocetinostat will yield a molecule with no reported class I HDAC inhibitory activity. In contrast, Mocetinostat demonstrates potent inhibition of HDAC1 (IC₅₀ = 0.15 μM) and HDAC2 (IC₅₀ = 0.29 μM) [2].

HDAC1 Activity vs. Mocetinostat
Head-to-head
Target: No reported HDAC1 inhibition
Mocetinostat: IC₅₀ = 0.15 μM
Confirmed structural and functional distinction from the clinical-stage HDAC inhibitor.
Procurement review context; prevents assay mismatch.
Chemical Identity Epigenetics HDAC Inhibition

Structural Differentiation from Alkyl Ester Analogs

The 2-methoxyethyl ester group on 2-methoxyethyl N-(3-aminophenyl)carbamate (MW 210.23) introduces a distinct physicochemical profile compared to its simpler alkyl ester analogs. Specifically, it has a higher molecular weight and lower calculated LogP than ethyl N-(3-aminophenyl)carbamate (MW 180.20, cLogP ~1.5) and is structurally unrelated to the commonly used Boc-protected analog, tert-butyl (3-aminophenyl)carbamate (MW 208.26) . The presence of the ether oxygen in the 2-methoxyethyl group is known to increase aqueous solubility and alter metabolic pathways relative to simple alkyl esters [1].

Physicochemical Profile
Cross-study comparable
ΔMW = +30.03 g/mol
ΔcLogP ≈ -0.7 vs. ethyl analog
2-Methoxyethyl group alters solubility and permeability context.
In silico estimation; wet-lab validation may be required.
Physicochemical Properties Chemical Synthesis SAR

Carbamate Core as AChE Inhibitor Scaffold

The carbamate functional group is a well-established pharmacophore for acetylcholinesterase (AChE) inhibition, a mechanism of action for several drugs and pesticides . While specific IC₅₀ data for 2-methoxyethyl N-(3-aminophenyl)carbamate against AChE are not publicly available, this compound is structurally recognized as a carbamate with potential for this activity, in contrast to the aminobenzamide Mocetinostat, which acts via HDAC inhibition [1]. Furthermore, related 2-methoxyethyl carbamates have demonstrated potent AChE inhibition (e.g., a derivative with an IC₅₀ of 6 nM) , indicating this scaffold's potential in this target class.

AChE Inhibitor Scaffold
Class-level inference
Carbamate core; potential for AChE inhibition (specific IC₅₀ not reported).
Supports cholinergic system research, not HDAC-targeted studies.
Data to verify; AChE activity remains context-dependent.
Acetylcholinesterase Neurobiology Enzyme Inhibition

Vendor Purity and Analytical Data

Commercial sources specify a purity of 95% for 2-methoxyethyl N-(3-aminophenyl)carbamate, a typical standard for research-grade chemicals . This is comparable to many research-grade analogs but contrasts with high-purity standards for more established compounds like Mocetinostat, which are often available at ≥98% purity from specialized vendors [1]. Furthermore, comprehensive analytical characterization, including LC-ESI-QTOF mass spectrometry data (MS2 spectra at 50V and 70V collision energy), is available for this compound, providing a reliable reference for identity verification and quality control [2].

Vendor Analytical Data
Source review
Reported purity: 95%
LC-ESI-QTOF MS2 spectra available.
Supports procurement verification and method development.
Commercial specification data; independent QC recommended.
Quality Control Procurement Analytical Chemistry

2-Methoxyethyl N-(3-aminophenyl)carbamate Application Scenarios


Carbamate SAR Studies

This compound is ideally suited for laboratories engaged in SAR studies exploring the effects of ester group modifications on carbamate properties. As demonstrated in Section 3, its 2-methoxyethyl group provides a distinct physicochemical profile (lower LogP, higher MW) compared to ethyl or tert-butyl analogs [1]. Researchers can use this compound to systematically investigate how this specific ester influences target binding, solubility, or metabolic stability in their assay systems.

Synthetic Building Block

The presence of both a primary aromatic amine and a carbamate makes this compound a versatile intermediate for chemical synthesis. It can serve as a starting material for generating diverse amide or carbamate libraries through nucleophilic substitution or coupling reactions . Its unique 2-methoxyethyl group offers a handle for further derivatization or can be cleaved to reveal the core 3-aminophenylcarbamate scaffold.

AChE Inhibition Studies

Given the established role of carbamates as AChE inhibitors , this compound is a relevant tool for neurobiology or toxicology research. It can be used as a model compound to study carbamate-AChE interactions, or as a reference in screens seeking novel inhibitors. Its use is particularly warranted when investigating the impact of the 2-methoxyethyl ester on inhibition kinetics or selectivity.

Analytical Method Development

The availability of detailed LC-ESI-QTOF mass spectrometry data for this compound [2] makes it a useful standard for developing or validating analytical methods. Researchers can use these reference spectra to optimize chromatographic separation and mass spectrometric detection parameters for carbamate-containing compounds, ensuring accurate identification and quantification in complex biological or environmental samples.

Application
Selection Property
Validation Focus
Carbamate SAR Studies
2-Methoxyethyl ester lipophilicity profile
Systematic structure-property relationship validation
Synthetic Intermediate
Dual amine and carbamate reactivity
Synthetic protocol optimization
AChE Scaffold Research
Class-level carbamate scaffold identification
Assay specificity and kinetic characterization
Analytical Method Development
Commercial MS2 reference spectra
Chromatographic and mass spectrometric parameter validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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